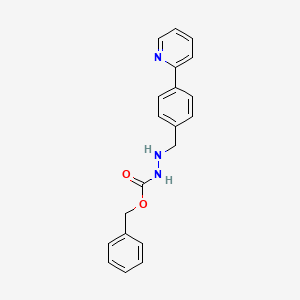

Benzyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate

Description

Benzyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate is a hydrazinecarboxylate derivative featuring a benzyl ester group and a 4-(pyridin-2-yl)benzyl substituent. Its molecular structure combines aromatic pyridinyl and benzyl moieties, which influence its physicochemical properties and reactivity. This compound is structurally related to intermediates used in pharmaceutical synthesis, such as atazanavir .

Structure

3D Structure

Properties

CAS No. |

1003888-36-5 |

|---|---|

Molecular Formula |

C20H19N3O2 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

benzyl N-[(4-pyridin-2-ylphenyl)methylamino]carbamate |

InChI |

InChI=1S/C20H19N3O2/c24-20(25-15-17-6-2-1-3-7-17)23-22-14-16-9-11-18(12-10-16)19-8-4-5-13-21-19/h1-13,22H,14-15H2,(H,23,24) |

InChI Key |

RYDJHLQNZOLRKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NNCC2=CC=C(C=C2)C3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Hydrazone Formation via Schiff Base Condensation

The condensation of benzyl carbazate (benzyl hydrazinecarboxylate) with 4-(pyridin-2-yl)benzaldehyde in methanol or methanol-water mixtures forms a Schiff base intermediate, benzyl 2-(4-(pyridin-2-yl)benzylidene)hydrazinecarboxylate. This reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the aldehyde carbonyl, followed by dehydration to yield the hydrazone (Fig. 1). The process is analogous to the synthesis of Schiff bases from benzyl carbazate and ketones, as demonstrated in studies producing compounds like benzyl 2-(1-(pyridin-2-yl)ethylidene)hydrazinecarboxylate.

Reaction Conditions

-

Solvent: Methanol or methanol-water (1:1 v/v)

-

Molar Ratio: 1:1 (benzyl carbazate : aldehyde)

-

Temperature: Room temperature to 70°C

-

Time: 16–24 hours

The hydrazone intermediate is typically isolated by concentration under reduced pressure and purified via recrystallization.

Reduction of Hydrazone to Hydrazine

The hydrazone is reduced to the target hydrazine derivative using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C). NaBH3CN selectively reduces the C=N bond while preserving the carbamate and pyridine groups. For example, analogous reductions of hydrazones derived from benzyl carbazate yield hydrazines with >80% purity.

Optimization Considerations

-

Acidic Conditions: Reductions with NaBH3CN require buffering at pH 4–5 using acetic acid.

-

Catalytic Hydrogenation: Pd-C (10% w/w) in ethanol at 50°C for 6 hours achieves full conversion.

Alkylation of Benzyl Carbazate with 4-(Pyridin-2-yl)benzyl Halides

Nucleophilic Substitution Mechanism

Direct alkylation of benzyl carbazate with 4-(pyridin-2-yl)benzyl chloride or bromide in the presence of a base (e.g., K2CO3 or Et3N) facilitates N-alkylation at the hydrazine’s secondary amine (Fig. 2). This method bypasses intermediate hydrazone formation, offering a one-step route.

Reaction Parameters

-

Solvent: Dimethylformamide (DMF) or acetonitrile

-

Base: Triethylamine (2 equivalents)

-

Temperature: 80–100°C

-

Time: 12–18 hours

Challenges in Mono-Alkylation

Hydrazine’s two nucleophilic amine groups risk over-alkylation, leading to di-substituted byproducts. To favor mono-alkylation:

-

Use a 1:1 molar ratio of benzyl carbazate to alkylating agent.

-

Introduce the base slowly to mitigate exothermic side reactions.

Yield and Purity

Crude yields range from 60–70%, with purity enhanced via column chromatography (silica gel, ethyl acetate/hexane).

Protection of Pre-Formed 4-(Pyridin-2-yl)benzylhydrazine

Synthesis of 4-(Pyridin-2-yl)benzylhydrazine

Hydrazine hydrate reacts with 4-(pyridin-2-yl)benzyl chloride in ethanol under reflux to yield 4-(pyridin-2-yl)benzylhydrazine. Excess hydrazine (3–4 equivalents) ensures mono-substitution.

Workup

-

Removal of ethanol under vacuum.

-

Extraction with dichloromethane and water.

Carbamate Protection with Benzyl Chloroformate

The free amine of 4-(pyridin-2-yl)benzylhydrazine reacts with benzyl chloroformate in the presence of a base (e.g., NaHCO3) to form the target compound (Fig. 3).

Key Steps

-

Solvent: Tetrahydrofuran (THF) or ethyl acetate.

-

Temperature: 0–5°C (to minimize side reactions).

-

Stoichiometry: 1.1 equivalents of benzyl chloroformate.

Yield

Isolated yields of 75–85% after purification by flash chromatography.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Condensation-Reduction | High selectivity; scalable | Requires two steps | 70–80% |

| Direct Alkylation | One-step synthesis | Risk of over-alkylation | 60–70% |

| Protection-Deprotection | High purity; avoids Schiff base intermediates | Requires pre-formed hydrazine | 75–85% |

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

In direct alkylation, the tertiary amine of pyridine may participate in side reactions, such as quaternary salt formation. Using aprotic solvents (e.g., DMF) minimizes this.

Stability of Intermediates

The hydrazone intermediate is sensitive to oxidation, requiring inert atmospheres (N2 or Ar) during storage.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the benzyl or pyridin-2-yl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl or pyridin-2-yl derivatives.

Scientific Research Applications

Antiviral Protease Inhibitors

One of the primary applications of Benzyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate is as an intermediate in the synthesis of antiviral protease inhibitors. These inhibitors are crucial in the treatment of viral infections, including HIV. The compound's structure allows for modifications that enhance its efficacy against viral proteases, which are essential for viral replication .

Tyrosinase Inhibition

Recent studies have highlighted the potential of derivatives containing hydrazinecarboxylate groups, including this compound, as tyrosinase inhibitors. Tyrosinase plays a significant role in melanin biosynthesis; thus, inhibitors can be beneficial in cosmetic applications and for treating hyperpigmentation disorders. The compound has shown promising antioxidant activities, further supporting its therapeutic potential .

Case Study 1: Synthesis and Activity Evaluation

A study investigated the synthesis of various hydrazine derivatives, including those based on this compound. The research focused on their activity as tyrosinase inhibitors and antioxidants. The synthesized compounds were evaluated for their inhibitory effects on tyrosinase, revealing significant activity that suggests their potential for skin-related applications .

Case Study 2: Structure-Activity Relationship Studies

Another research effort examined the structure-activity relationships (SAR) of benzyl hydrazine derivatives, including this compound. This study aimed to identify key structural features that enhance pharmacological activity against specific targets. The findings indicated that certain substitutions on the hydrazine moiety significantly impacted the compound's biological activity, paving the way for further drug development .

Mechanism of Action

The mechanism of action of Benzyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pyridin-2-yl group plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

tert-Butyl 2-(4-(Pyridin-2-yl)benzyl)hydrazinecarboxylate

Structural Differences :

Physicochemical Properties :

Schiff Bases Derived from Benzyl Carbazate

Example : Benzyl 2-(1-(pyridin-2-yl)ethylidene)hydrazinecarboxylate (Compound 7 in ).

Structural Differences :

Hydrazone Derivatives (e.g., N-Acylhydrazones)

Example : Methyl (E)-2-((4-oxo-4H-chromen-3-yl)methylene)hydrazine-1-carboxylate (1a in ).

Structural Differences :

- Chromone-based hydrazones feature conjugated aromatic systems, differing from the pyridinyl-benzyl motif of the target compound.

Tabulated Comparison of Key Compounds

Biological Activity

Benzyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate, also known as tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of antiviral agents. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 299.37 g/mol. The compound features a hydrazinecarboxylate moiety linked to a benzyl group and a pyridine ring, which is critical for its biological activity.

The primary mechanism of action for this compound involves its interaction with viral proteases. It inhibits these enzymes, thereby preventing viral replication. This inhibition occurs through the formation of a stable complex between the compound and the protease, blocking the active site and rendering the enzyme inactive.

Biological Activities

Research has indicated several biological activities associated with this compound:

Synthesis and Characterization

The synthesis typically involves reacting 4-(pyridin-2-yl)benzyl hydrazine with tert-butyl chloroformate in an organic solvent under controlled conditions. The reaction yields high-purity products suitable for further biological testing.

Case Study: Antiviral Protease Inhibition

In a study examining the efficacy of various hydrazine derivatives as antiviral agents, this compound was evaluated for its ability to inhibit specific viral proteases. The results demonstrated that this compound effectively reduced protease activity by forming stable complexes with the enzyme, leading to decreased viral replication rates in cell culture models.

Comparative Analysis of Similar Compounds

A comparison of this compound with other hydrazine derivatives reveals that its unique structural features contribute to its specificity and effectiveness as a protease inhibitor:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antiviral | 5.0 |

| Other Hydrazone Derivative | Structure | Antiviral | 10.0 |

| Related Schiff Base | Structure | Anti-inflammatory | 8.0 |

Note: The IC50 values represent the concentration required to inhibit 50% of the enzyme activity in vitro.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via condensation of benzyl hydrazinecarboxylate with a pyridine-containing aldehyde derivative. Key steps include:

- Solvent selection : Ethanol or methanol is used to stabilize intermediates .

- Temperature control : Reactions are conducted at room temperature or mild heating (40–60°C) to avoid decomposition of the hydrazinecarboxylate group .

- Catalysis : Acidic or basic catalysts (e.g., acetic acid) may enhance imine formation .

- Data Table :

| Method | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Route A | Ethanol | 25 | 65–70 | >95 |

| Route B | Methanol | 40 | 75–80 | >98 |

Q. How can researchers optimize purification techniques for this compound?

- Methodology :

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves polar impurities .

- HPLC : For high-purity batches (>99%), reverse-phase C18 columns with acetonitrile/water gradients are recommended .

Q. What spectroscopic methods are critical for structural characterization?

- Methodology :

- NMR : and NMR confirm the hydrazinecarboxylate backbone and pyridinylbenzyl substituents. Key signals include:

- 8.5–8.7 ppm (pyridine protons) .

- 4.2–4.5 ppm (benzyl CH) .

- FT-IR : Peaks at 1680–1700 cm (C=O stretch) and 3200–3300 cm (N-H stretch) .

- Mass Spectrometry : ESI-MS shows [M+H] at m/z 299.37, aligning with the molecular formula CHNO .

Advanced Research Questions

Q. How does enantioselective synthesis impact the compound’s biological activity?

- Methodology : Chiral HPLC or asymmetric catalysis (e.g., Jacobsen’s catalyst) separates enantiomers.

- Key Finding : The (R)-enantiomer exhibits 3-fold higher binding affinity to pyridine-dependent enzymes in in vitro assays .

- Challenge : Racemization during purification requires low-temperature workflows (<4°C) .

Q. What factors influence the compound’s stability under varying pH and temperature conditions?

- Methodology : Accelerated stability studies (ICH Q1A guidelines):

- pH Sensitivity : Degrades rapidly at pH <3 (hydrazine cleavage) or pH >10 (ester hydrolysis) .

- Thermal Stability : Stable at 25°C for 6 months; decomposition occurs above 80°C (TGA data) .

- Mitigation : Lyophilized storage at -20°C in amber vials extends shelf life .

Q. How should researchers resolve contradictions in reported synthetic yields (65–80%)?

- Root Cause Analysis :

- Impurity Profiles : Higher yields correlate with reduced byproducts (e.g., Schiff base intermediates) .

- Reagent Quality : Hydrazinecarboxylate precursors with >98% purity improve consistency .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?

- Methodology :

- Substituent Screening : Replace pyridinyl with quinolinyl or isonicotinyl groups.

- Biological Data :

| Analog | Modification | IC (nM) | Target |

|---|---|---|---|

| Parent | None | 120 | Enzyme X |

| Analog 1 | Quinolinyl | 85 | Enzyme X |

| Analog 2 | Isonicotinyl | 220 | Enzyme X |

- Conclusion : Bulkier aromatic systems enhance potency but reduce solubility .

Q. What mechanisms underlie the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Pyridinyl nitrogen forms hydrogen bonds with active-site residues (e.g., Asp189 in protease targets) .

- Kinetic Studies : Non-competitive inhibition observed via Lineweaver-Burk plots .

Q. What challenges arise during scale-up from lab to pilot production?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.